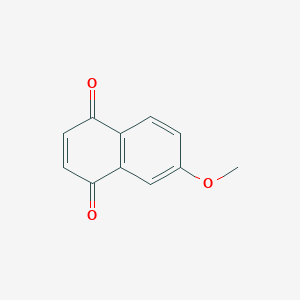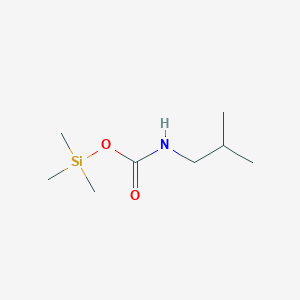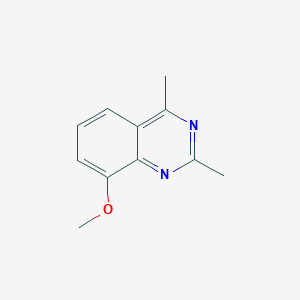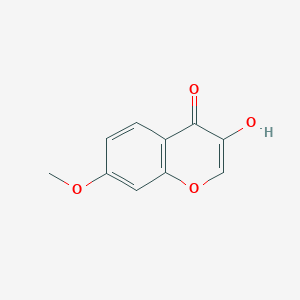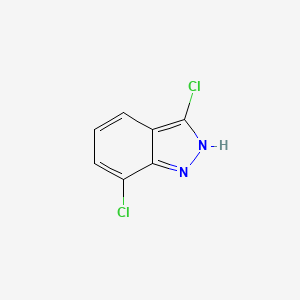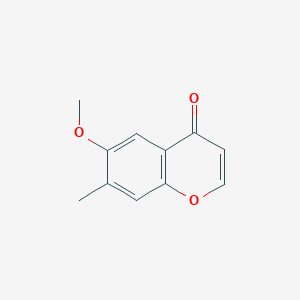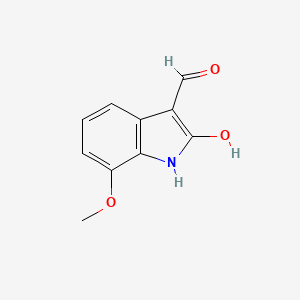
1-Ethyl-7-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-7-methoxynaphthalene is an organic compound belonging to the naphthalene family Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings This particular compound is characterized by an ethyl group at the first position and a methoxy group at the seventh position on the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-Ethyl-7-methoxynaphthalene can be achieved through several methods. One common synthetic route involves the alkylation of 7-methoxynaphthalene with ethyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride. Another method involves the use of Grignard reagents, where 7-methoxynaphthalene is reacted with ethyl magnesium bromide, followed by hydrolysis to yield the desired product.
Industrial production methods may involve the continuous flow of reactants through a reactor, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-7-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group activates the aromatic ring towards electrophiles. For example, nitration with nitric acid can introduce nitro groups at specific positions on the ring.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-7-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-7-methoxynaphthalene involves its interaction with molecular targets such as enzymes or receptors. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-7-methoxynaphthalene can be compared with other naphthalene derivatives such as 1-Ethyl-7-hydroxynaphthalene and 1-Ethyl-7-aminonaphthalene. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the methoxy group in this compound makes it unique in terms of its electron-donating properties and its influence on the aromatic ring’s reactivity.
Similar compounds include:
- 1-Ethyl-7-hydroxynaphthalene
- 1-Ethyl-7-aminonaphthalene
- 1-Methoxynaphthalene
Eigenschaften
Molekularformel |
C13H14O |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-ethyl-7-methoxynaphthalene |
InChI |
InChI=1S/C13H14O/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
IZOJENZMNYQGIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




